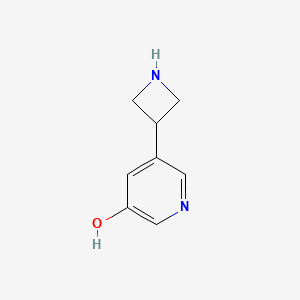
5-(Azetidin-3-yl)pyridin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Azetidin-3-yl)pyridin-3-ol is a chemical compound with the molecular formula C8H10N2O and a molecular weight of 150.18 g/mol It is characterized by the presence of an azetidine ring attached to a pyridine ring, with a hydroxyl group at the 3-position of the pyridine ring
Preparation Methods
The synthesis of 5-(Azetidin-3-yl)pyridin-3-ol typically involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one through a DBU-catalyzed Horner–Wadsworth–Emmons reaction. This intermediate is then subjected to aza-Michael addition with NH-heterocycles to yield the target compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
5-(Azetidin-3-yl)pyridin-3-ol undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve nucleophiles like halides or amines. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
It has shown promise as a selective partial agonist for the α4β2-nicotinic acetylcholine receptor subtype, which is of interest for the treatment of neurological and psychiatric disorders such as depression . Additionally, this compound may have applications in the development of new therapeutic agents targeting other receptor subtypes.
Mechanism of Action
The mechanism of action of 5-(Azetidin-3-yl)pyridin-3-ol involves its interaction with nicotinic acetylcholine receptors. It acts as a partial agonist at the α4β2-nicotinic acetylcholine receptor subtype, modulating the receptor’s activity and influencing neurotransmitter release . This interaction is mediated by the binding of the compound to specific sites on the receptor, leading to conformational changes that affect receptor function.
Comparison with Similar Compounds
5-(Azetidin-3-yl)pyridin-3-ol can be compared to other similar compounds, such as 5-(Azetidin-3-yl)pyridin-2-ol and 6-[5-(Azetidin-2-ylmethoxy)pyridin-3-yl]hex-5-yn-1-ol (Sazetidine-A) . These compounds share structural similarities but differ in their specific functional groups and receptor selectivity. For example, Sazetidine-A is a selective partial agonist for the α4β2-nicotinic acetylcholine receptor subtype, similar to this compound, but with different binding affinities and pharmacological profiles .
Properties
Molecular Formula |
C8H10N2O |
|---|---|
Molecular Weight |
150.18 g/mol |
IUPAC Name |
5-(azetidin-3-yl)pyridin-3-ol |
InChI |
InChI=1S/C8H10N2O/c11-8-1-6(2-10-5-8)7-3-9-4-7/h1-2,5,7,9,11H,3-4H2 |
InChI Key |
ZLVRXUCMNFRXDA-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)C2=CC(=CN=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


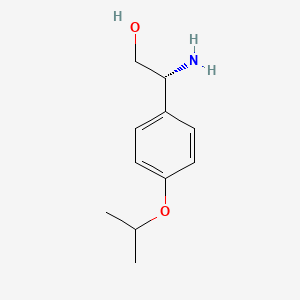

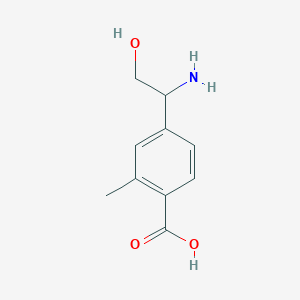
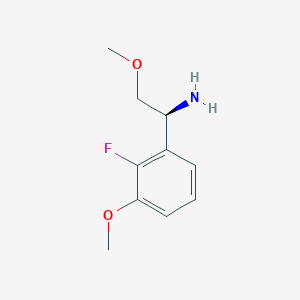
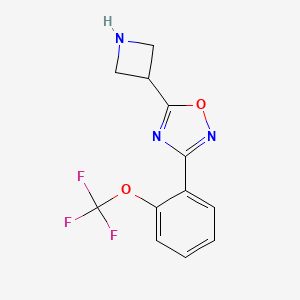
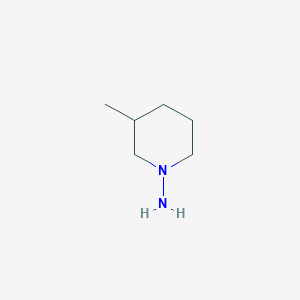
![(1S,5R)-1-Phenyl-3-azabicyclo[3.1.0]hexane](/img/structure/B12982853.png)
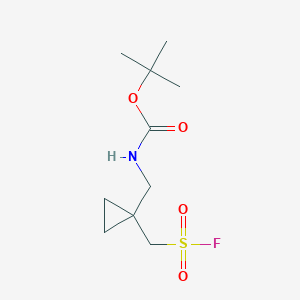
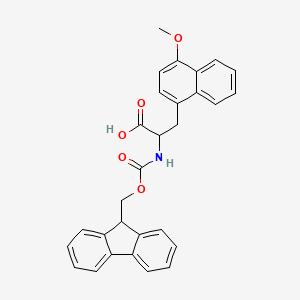
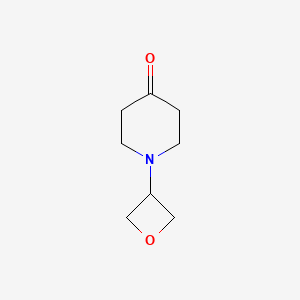
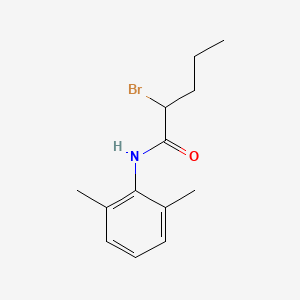
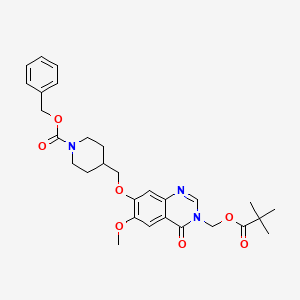
![2,2-Difluoro-5H-[1,3]dioxolo[4,5-f]indole](/img/structure/B12982886.png)

